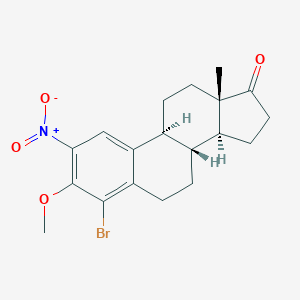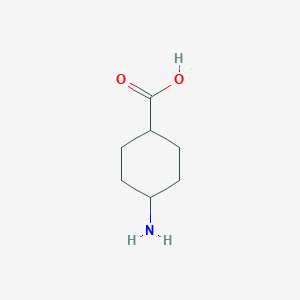
trans-4-Aminocyclohexanecarboxylic acid
Vue d'ensemble
Description
Trans-4-Aminocyclohexanecarboxylic acid is a cyclohexane derivative with an amino group at the fourth position and a carboxylic acid group. It is a chiral molecule with potential applications in medicinal chemistry, particularly as a building block for peptides and as an antiplasmin drug . Its molecular structure allows it to adopt specific conformations that are significant in biological systems.
Synthesis Analysis
The synthesis of trans-4-Aminocyclohexanecarboxylic acid derivatives has been explored in various studies. One approach involves the resolution of racemic mixtures to obtain optically active forms, which are then used to prepare other derivatives . Another method reported is the synthesis from dimethyl 4-cyanophthalate or aminophthalide, leading to different isomers with potential antiplasmin activity . Additionally, a convenient access to both enantiomers of trans-2-aminocyclohexanecarboxylic acid, a related compound, has been developed from trans-cyclohexane-1,2-dicarboxylic acid, which could be adapted for the synthesis of trans-4-Aminocyclohexanecarboxylic acid .
Molecular Structure Analysis
The molecular conformations of trans-4-Aminocyclohexanecarboxylic acid and its derivatives have been studied using NMR and molecular orbital methods. These studies reveal that the trans isomers prefer staggered conformations with specific atomic distances playing a role in their biological activity . The helical secondary structure of related β-amino acid oligomers, which could be relevant for trans-4-Aminocyclohexanecarboxylic acid, has been characterized by crystallography and circular dichroism spectra .
Chemical Reactions Analysis
The chemical reactivity of trans-4-Aminocyclohexanecarboxylic acid derivatives has been explored in the context of their potential medicinal applications. For instance, the amine-nitrous acid reaction has been examined for the synthesis of hydroxy compounds from cyclohexylamines derived from trans-4-Aminocyclohexanecarboxylic acid . Additionally, the synthesis of peptide-like derivatives containing sarcolysine has been reported, demonstrating the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of trans-4-Aminocyclohexanecarboxylic acid derivatives are influenced by their molecular structure. The preferred conformations in aqueous solution and the impact of substituents on the cyclohexane ring have been deduced from NMR spectra . The presence of fluorine atoms, as in the case of 1-Amino-4,4-difluorocyclohexanecarboxylic acid, affects the compound's conformation, lipophilicity, acidity, and fluorescent properties, suggesting potential applications in drug discovery .
Applications De Recherche Scientifique
Conformational Analysis and Molecular Rotations
Research on trans-4-Aminocyclohexanecarboxylic acid and its derivatives has primarily focused on understanding their conformational behavior and molecular rotations. A study by Nohira, Ehara, and Miyashita (1970) presented the preparation of optically active trans-2-aminocyclohexanecarboxylic acids and examined their amine-nitrous acid reactions, confirming the signs of optical rotations of hydroxy compounds derived from these amines (Nohira, Ehara, & Miyashita, 1970).
Synthesis and Structural Applications
The synthesis of trans-4-Aminocyclohexanecarboxylic acid derivatives has been a significant area of interest. Schinnerl et al. (2003) reported the synthesis of a protected derivative of trans-4-aminopiperidine-3-carboxylic acid (APiC), demonstrating the incorporation of APiC residues into 14-helix β-peptide oligomers (Schinnerl, Murray, Langenhan, & Gellman, 2003). Additionally, Berkessel, Glaubitz, and Lex (2002) described a process to obtain enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a vital building block for helical β-peptides, from trans-cyclohexane-1,2-dicarboxylic acid (Berkessel, Glaubitz, & Lex, 2002).
Antistaphylococcal Activity
Derivatives of trans-4-Aminocyclohexanecarboxylic acid have been explored for their potential in antimicrobial applications. Fujii et al. (1977) prepared derivatives of 4-aminocyclohexanecarboxylic acid and aminobenzoic acid, testing them against Staphylococcus aureus infections in mice. They found notable antistaphylococcal activity in several derivatives (Fujii, Bush, Shores, Johnson, Garascia, & Cook, 1977).
Peptide-like Derivatives
The synthesis of peptide-like derivatives containing trans-4-Aminocyclohexanecarboxylic acids has been investigated. Karpavichyus et al. (1978) synthesized benzyl esters of N-carbobenzoxy derivatives of cis- and trans-4-aminocyclohexanecarboxylic acid, creating derivatives containing a sarcolysine residue (Karpavichyus, Patotskene, & Knunyants, 1978).
Structural and Conformational Studies
Further research has focused on the structural and conformational properties of trans-4-Aminocyclohexanecarboxylic acid derivatives. Studies like those conducted by Yanaka et al. (1981) have investigated the structures of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids using NMR and molecular orbital methods, revealing insights into their preferred conformations in aqueous solutions (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).
Safety And Hazards
Trans-4-Aminocyclohexanecarboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Propriétés
IUPAC Name |
4-aminocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNGLYHKYPNTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901273 | |
| Record name | NoName_367 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Aminocyclohexanecarboxylic acid | |
CAS RN |
1776-53-0, 3685-23-2, 3685-25-4 | |
| Record name | 4-Aminocyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1776-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-4-Aminocyclohexanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic acid, 4-amino-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3685-25-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3685-23-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanecarboxylic acid, 4-amino | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cis-4-amino-1-cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-Aminocyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




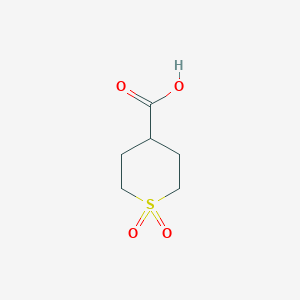
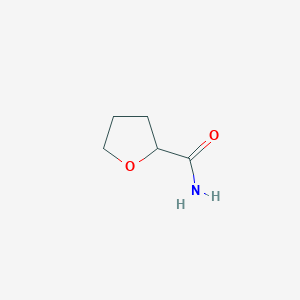
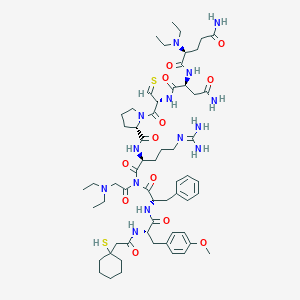
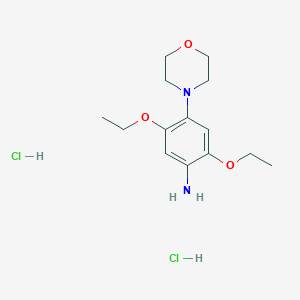
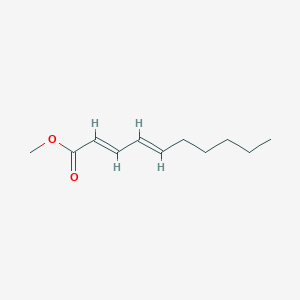

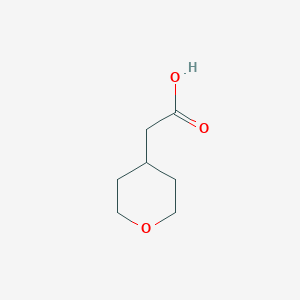

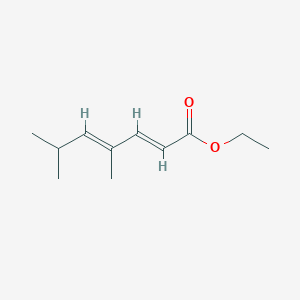
![Thiazolo[4,5-c]pyridine-2-thiol](/img/structure/B153560.png)
